(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol
Description
The compound (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol is a tropane alkaloid derivative characterized by an 8-azabicyclo[3.2.1]octane core. Key structural features include:
- Stereochemistry: The (1R,3S,5S) configuration ensures specific spatial orientation of functional groups, critical for receptor binding.
- Substituents: A hydroxyl group at position 3 and a 1-methylpyrazole moiety at the same position.
- Molecular Properties: Estimated molecular formula (C₁₁H₁₇N₃O) and molecular weight (~207.28 g/mol), with moderate lipophilicity (predicted LogP ~1.5).
Properties
IUPAC Name |
(1R,5S)-3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14-10(4-5-12-14)11(15)6-8-2-3-9(7-11)13-8/h4-5,8-9,13,15H,2-3,6-7H2,1H3/t8-,9+,11? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXRTBLFMFMZQS-SLHIUPAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2(CC3CCC(C2)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)C2(C[C@H]3CC[C@@H](C2)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Azabicyclo Structure: The azabicyclo[3.2.1]octane core can be constructed via a Diels-Alder reaction followed by a series of functional group transformations.
Coupling of the Pyrazole and Azabicyclo Fragments: The final step involves coupling the pyrazole ring with the azabicyclo[3.2.1]octane core through a nucleophilic substitution or addition reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Pharmacological Applications
A. Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)
One of the most significant applications of this compound is its role as an inhibitor of NAAA, an enzyme involved in the hydrolysis of palmitoylethanolamide (PEA). Inhibition of NAAA preserves PEA levels, thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation. Research indicates that derivatives of azabicyclo[3.2.1]octane, including this compound, exhibit potent inhibitory activity against human NAAA with low nanomolar IC50 values (e.g., IC50 = 0.042 μM) .
B. Structure-Activity Relationship (SAR) Studies
The structure-activity relationship studies have been pivotal in optimizing the pharmacological profile of this compound. Modifications to the azabicyclo structure have resulted in various derivatives that demonstrate improved efficacy and selectivity for NAAA inhibition. For instance, specific side chain modifications have been shown to enhance lipophilicity and bioavailability while maintaining high inhibitory potency .
Synthesis and Development
A. Synthetic Pathways
The synthesis of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol involves several steps, including cyclization reactions that utilize reagents such as phosphorous oxychloride and Lawesson's reagent for forming the bicyclic structure . The development of efficient synthetic routes is crucial for producing this compound in sufficient quantities for research and potential therapeutic use.
B. Case Studies on Derivatives
Several studies have explored derivatives of this compound to assess their pharmacokinetic properties and therapeutic potential:
- ARN19689 , a derivative featuring ethoxymethyl-pyrazinyloxy substitution, was identified as a lead compound with enhanced pharmacokinetic profiles suitable for systemic administration .
- Another study highlighted the synthesis of various azabicyclic sulfonamide derivatives that maintained high inhibitory activity against NAAA while improving solubility and metabolic stability .
Therapeutic Potential
A. Pain Management
The ability of this compound to modulate pain through the inhibition of NAAA suggests its potential application in pain management therapies, particularly in conditions characterized by chronic inflammation . The preservation of PEA levels could offer a novel approach to treating inflammatory pain without the side effects associated with traditional analgesics.
B. Neuroprotective Effects
Research also suggests that compounds within this structural class may have neuroprotective effects due to their action on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . Targeting these receptors has implications for treating neurodegenerative diseases and cognitive disorders.
Data Table: Summary of Key Findings
| Study/Compound | Target | IC50 (μM) | Notes |
|---|---|---|---|
| ARN19689 | NAAA | 0.042 | High systemic availability |
| Various Derivatives | NAAA | Low nanomolar | Enhanced solubility and metabolic stability |
| α7 nAChR Targeting | Neuroprotection | Not specified | Potential applications in cognitive disorders |
Mechanism of Action
The mechanism of action of (1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structurally related compounds and their distinguishing features:
*Estimated based on structural similarity.
Key Comparative Findings
Substituent Effects
- Pyrazole vs. Methyl () : The target compound’s 1-methylpyrazole group enhances aromatic π-π stacking and hydrogen-bonding capabilities compared to the simpler methyl group in (1R,5S)-8-methyl analogs. This likely improves receptor affinity in neurological targets .
- Triazole Derivatives () : Compounds with 1,2,4-triazole (e.g., ) or 1,2,3-triazole () substituents exhibit higher electronegativity and metabolic stability but reduced solubility due to increased lipophilicity .
Stereochemical Impact
- The (1R,3S,5S) configuration in the target compound optimizes spatial alignment of the hydroxyl and pyrazole groups for target engagement. In contrast, the rel-(1R,3s,5S) isomer () may exhibit diminished activity due to misalignment of functional groups .
Physicochemical Properties
- Molecular Weight and LogP : The target compound’s moderate molecular weight (~207 Da) and LogP (~1.5) balance blood-brain barrier penetration and solubility. In contrast, ’s oxane-carbonyl derivative (303 Da, LogP 1.06) prioritizes prolonged half-life over CNS penetration .
Biological Activity
(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol, also known as Izencitinib, is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential clinical implications.
- IUPAC Name : this compound
- Molecular Formula : C22H26N8
- Molecular Weight : 402.51 g/mol
- CAS Number : 2051918-33-1
The compound primarily interacts with G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. GPCRs are involved in signal transduction pathways that regulate cellular responses to external stimuli. The specific interactions of Izencitinib with these receptors can lead to modulation of intracellular signaling cascades, impacting processes such as inflammation and cell proliferation.
Key Mechanisms:
- G Protein Activation : Izencitinib may activate specific G proteins that regulate downstream signaling pathways, including those involved in immune responses and neuroprotection.
- Receptor Binding Affinity : Studies indicate that the compound exhibits high binding affinity to certain GPCR subtypes, which may correlate with its biological effects.
Biological Activity and Efficacy
Research has shown that this compound has a range of biological activities:
In Vitro Studies
In vitro assays have demonstrated the following effects:
- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines in macrophage cultures.
- Neuroprotective Effects : It exhibits protective effects against oxidative stress-induced neuronal cell death.
- Antiproliferative Effects : Preliminary studies suggest potential antiproliferative activity against certain cancer cell lines.
| Study Type | Effect Observed | Reference |
|---|---|---|
| In Vitro | Inhibition of TNF-alpha production | |
| In Vitro | Protection against oxidative stress | |
| In Vitro | Antiproliferative effects on cancer cells |
In Vivo Studies
Animal model studies have further elucidated the biological activity of Izencitinib:
- Efficacy in Disease Models : In models of autoimmune diseases, treatment with the compound resulted in reduced disease severity and inflammatory markers.
- Behavioral Studies : In rodent models, Izencitinib administration improved outcomes in tests measuring anxiety and depression-like behaviors.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Autoimmune Disease Model
In a study involving a mouse model of rheumatoid arthritis, administration of Izencitinib led to significant reductions in joint swelling and histological markers of inflammation compared to control groups.
Case Study 2: Neurodegenerative Disease
A study investigated the neuroprotective effects of the compound in a model of Alzheimer's disease. Results indicated that Izencitinib reduced amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
